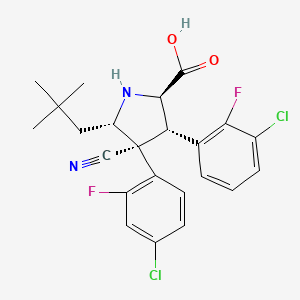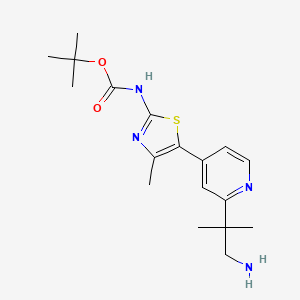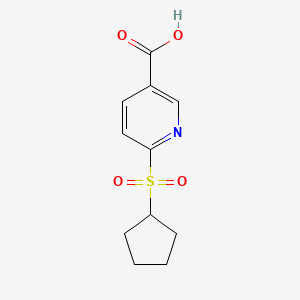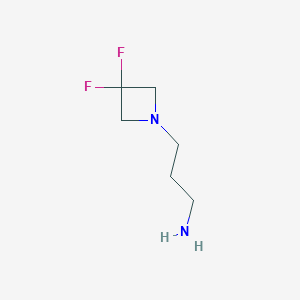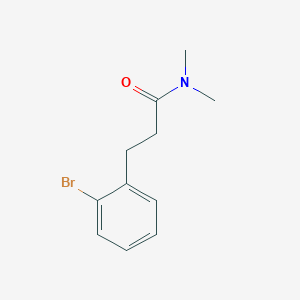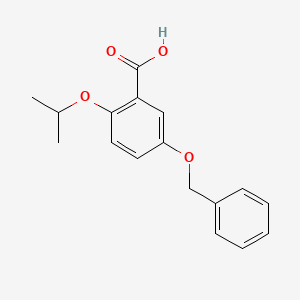
5-Benzyloxy-2-isopropoxybenzoic acid
Übersicht
Beschreibung
5-Benzyloxy-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to 5-Benzyloxy-2-isopropoxybenzoic acid often involves processes such as the Suzuki–Miyaura cross-coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-2-isopropoxybenzoic acid consists of 17 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Chemical reactions involving compounds like 5-Benzyloxy-2-isopropoxybenzoic acid often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyloxy-2-isopropoxybenzoic acid include its molecular formula (C17H18O4), molecular weight (286.32 g/mol), and its use in research .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Application
A study developed a method for determining preservatives, including benzoic acid derivatives, in various consumables using stir-bar sorptive extraction followed by thermal desorption GC-MS analysis. This method showcased the importance of such derivatives in analytical methodologies for food safety and quality control (Ochiai et al., 2002).
Materials Science Application
Research on the fixation of multilayered structures of liquid-crystalline complexes involving benzoic acid derivatives highlighted their potential in creating advanced materials with unique properties. These materials could have applications in various fields including electronics and photonics (Kishikawa et al., 2008).
Corrosion Inhibition
Isoxazolidine derivatives, structurally related to benzoic acid compounds, have been evaluated as corrosion inhibitors for low carbon steel in acidic solutions. Such studies are crucial for developing more effective and environmentally friendly corrosion inhibitors (Alhaffar et al., 2018).
Organic Synthesis and Antioxidant Activity
Research into novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, including compounds with benzoxy groups, has explored their synthesis, antioxidant activities, and physicochemical properties. These compounds hold promise for therapeutic applications due to their potent antioxidant properties (Yüksek et al., 2015).
Water-Soluble Derivatives for Oxidative Reactions
A water-soluble o-iodoxybenzoic acid derivative was synthesized, demonstrating distinct oxidative properties useful in the oxidation of β-keto esters. This highlights the role of benzoic acid derivatives in facilitating environmentally friendly oxidation reactions (Cui et al., 2011).
Anticancer Research
Studies on (dihydro)pyranonaphthoquinones and their epoxy analogs derived from 1,4-dihydroxy-2-naphthoic acid have revealed interesting cytotoxic activities against cancer cell lines. These findings underscore the potential of benzoic acid derivatives in the development of new anticancer agents (Thi et al., 2015).
Wirkmechanismus
The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of compounds like 5-Benzyloxy-2-isopropoxybenzoic acid, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Eigenschaften
IUPAC Name |
5-phenylmethoxy-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-16-9-8-14(10-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSAXQMPJMRIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B1467710.png)

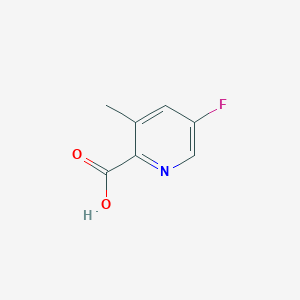
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)

![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
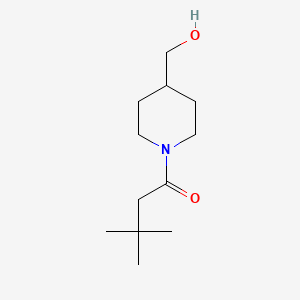

![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)
